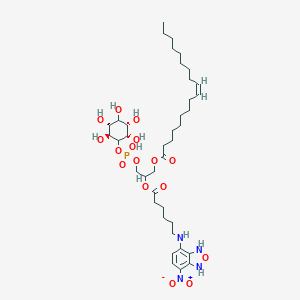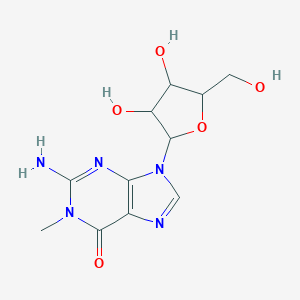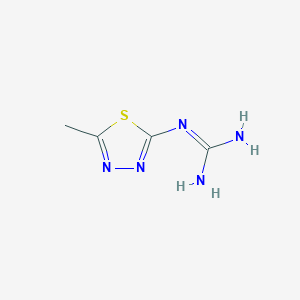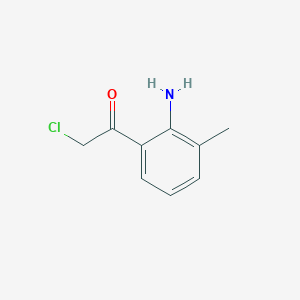![molecular formula C21H37NO15 B033645 N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide CAS No. 102271-18-1](/img/structure/B33645.png)
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Me Fuc-gal-glcnac” is a complex glycan structure composed of methylated fucose (Me Fuc), galactose (gal), and N-acetylglucosamine (glcnac). Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition. The unique structure of “Me Fuc-gal-glcnac” makes it a subject of interest in glycomics and glycobiology research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Me Fuc-gal-glcnac” typically involves a chemoenzymatic approach. This method combines chemical synthesis and enzymatic reactions to achieve high stereoselectivity and efficiency. The process begins with the preparation of individual monosaccharide building blocks, which are then assembled into the desired glycan structure using glycosyltransferases and other enzymes .
Industrial Production Methods
Industrial production of “Me Fuc-gal-glcnac” leverages large-scale chemoenzymatic synthesis. This method ensures the production of structurally defined glycans with high purity and yield. The process involves the use of bioreactors and automated synthesis platforms to streamline the production and minimize human intervention .
Analyse Chemischer Reaktionen
Types of Reactions
“Me Fuc-gal-glcnac” undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the conversion of aldehydes or ketones into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of “Me Fuc-gal-glcnac,” such as methylated, oxidized, or reduced forms. These derivatives are often used in further studies to explore the structure-activity relationships of the glycan .
Wissenschaftliche Forschungsanwendungen
“Me Fuc-gal-glcnac” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycan synthesis and modification techniques.
Biology: Investigated for its role in cell-cell communication and immune response.
Medicine: Explored for its potential in developing glycan-based therapeutics and diagnostics.
Industry: Utilized in the production of glycan arrays and other glycomics tools for high-throughput screening.
Wirkmechanismus
The mechanism of action of “Me Fuc-gal-glcnac” involves its interaction with glycan-binding proteins, such as lectins and antibodies. These interactions mediate various biological processes, including cell signaling, pathogen recognition, and immune response. The molecular targets and pathways involved in these interactions are crucial for understanding the biological functions of the glycan .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “Me Fuc-gal-glcnac” include other complex glycans, such as:
O-GalNAc glycans: These glycans are structurally diverse and play significant roles in various biological processes.
Uniqueness
“Me Fuc-gal-glcnac” is unique due to its specific combination of methylated fucose, galactose, and N-acetylglucosamine. This unique structure imparts distinct biological properties and interactions, making it a valuable compound for glycomics research .
Eigenschaften
CAS-Nummer |
102271-18-1 |
|---|---|
Molekularformel |
C21H37NO15 |
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)14(29)16(31)20(33-6)37-18-15(30)12(27)8(4-23)35-21(18)36-17-10(22-7(2)25)19(32-3)34-9(5-24)13(17)28/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
WXRMXXGTANSIIT-WTTZGDCASA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
Synonyme |
Me Fuc-Gal-GlcNac methyl O-fucopyranosyl-(1-2)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)










![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)

